Product packaging for Phoratoxon sulfone(Cat. No.:CAS No. 2588-06-9)

Phoratoxon sulfone

Cat. No.: B136752
CAS No.: 2588-06-9
M. Wt: 276.3 g/mol
InChI Key: IIMUEPCADBPEMF-UHFFFAOYSA-N
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Description

Phoratoxon sulfone (CAS 2588-06-9) is a primary oxidative metabolite of the organophosphate insecticide phorate . It is a key intermediate in the environmental and metabolic degradation pathway of phorate, often studied for its role in prolonged toxicological effects . In scientific research, this compound is critically important in toxicology studies, particularly in understanding the mechanisms and treatment of organophosphate poisoning. A 2025 case report on severe phorate poisoning identified this compound as one of five toxic metabolites present in the bloodstream, with its concentration being successfully lowered through hemoperfusion treatment . Its presence, along with other metabolites, is a significant factor in the persistent inhibition of acetylcholinesterase (AChE), the key enzyme targeted by organophosphates . Environmental and agricultural research represents another major application. This compound is formed in plants and soil from the parent insecticide . Studies on its behavior show that oxidation is a major degradation reaction in soils, and its persistence is influenced by environmental factors such as soil type and moisture . Analytical chemists utilize this compound as a reference standard for monitoring pesticide residues in food and environmental samples to ensure safety and compliance . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O5PS2 B136752 Phoratoxon sulfone CAS No. 2588-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane
Source PubChem
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InChI

InChI=1S/C7H17O5PS2/c1-4-11-13(8,12-5-2)14-7-15(9,10)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMUEPCADBPEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058346
Record name Phoratoxon sulfone
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-06-9
Record name Phorate oxon sulfone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoratoxon sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phoratoxon sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHORATOXON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51PS1236B
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Metabolic and Biotransformation Pathways of Phoratoxon Sulfone

Oxidative Formation of Phoratoxon (B113761) Sulfone from Parent Phorate (B1677698) and its Derivatives

The biotransformation of phorate into phoratoxon sulfone occurs through two primary oxidative pathways. These pathways involve the oxidation of the thioether sulfur to a sulfoxide (B87167) and then a sulfone, and the oxidative desulfuration of the P=S bond to a P=O bond (oxon formation).

The initial step in the metabolic activation of phorate involves its oxidation. In soil, plants, and mammals, phorate is rapidly oxidized at the thioether sulfur to form phorate sulfoxide. fao.orgresearchgate.net This is followed by a slower oxidation of the sulfoxide to phorate sulfone. researchgate.net In soil, the conversion of phorate to its sulfoxide and sulfone metabolites can be extensive. fao.org For instance, in studies on cotton leaves, phorate sulfoxide reached a maximum of 85% of radioactivity one day after application, while phorate sulfone increased over time, reaching up to 35% by day 14. fao.org These two metabolites, phorate sulfoxide and phorate sulfone, are significant intermediates that can then undergo further oxidation. inchem.org

The relative formation of these metabolites can vary depending on the environment. In one study comparing sand and muck soil, greater conversion of phorate to phorate sulfoxide and phorate sulfone was observed in the muck soil. fao.org

Concurrently with the sulfoxidation pathway, phorate can be converted to its oxygen analog, phoratoxon, through oxidative desulfuration. This conversion is a critical activation step, as the resulting "oxon" metabolites are more potent inhibitors of acetylcholinesterase. inchem.org

Once phorate is metabolized, a series of five key metabolites are typically formed: phorate sulfoxide, phorate sulfone, phoratoxon, phoratoxon sulfoxide, and ultimately, this compound. nih.gov The formation of this compound can occur via the oxidation of phoratoxon or the oxidative desulfuration of phorate sulfone. Studies have shown that following the administration of phorate, metabolites such as phoratoxon sulfoxide and this compound are formed. inchem.orgbrsmeas.org In cotton leaves, for example, phoratoxon sulfoxide and this compound were found to increase over a 14-day period, reaching up to 15% and 10% of the radioactivity, respectively. fao.org

The anticholinesterase activity of these metabolites increases with each oxidative step, with this compound being the most potent inhibitor among them. inchem.org

Table 1: Anticholinesterase Activity of Phorate and its Metabolites

Compound pI50*
Phorate 3.17
Phorate Sulfoxide 3.35
Phorate Sulfone 5.00
Phoratoxon 5.87
Phoratoxon Sulfoxide 6.76
This compound 7.02

*pI50 is the negative logarithm of the molar concentration that causes 50% inhibition of red blood cell cholinesterase. inchem.org

The oxidative metabolism of phorate to its various metabolites, including this compound, is mediated by specific enzyme systems within the body. The primary enzymes involved are cytochrome P450 (CYP) monooxygenases and, to a lesser extent, flavin-containing monooxygenases (FMOs). nih.govfrontiersin.org

CYP enzymes are responsible for the oxidative transformations that result in the formation of oxon, sulfoxide, and sulfone metabolites. unito.it FMOs, particularly the extrahepatic FMO1 found in the kidney and intestines, are primarily involved in the sulfoxidation of organophosphate pesticides. unito.it In vitro studies incubating 32P-labelled phorate with rat liver slices confirmed the formation of phorate sulfoxide, phorate sulfone, phoratoxon sulfoxide, and this compound, highlighting the liver's role in this biotransformation. inchem.org A tandem system using human FMO1 (hFMO1) and CYP3A4 has demonstrated the sequential metabolism of phorate, first to phorate sulfoxide by hFMO1 and subsequently to phoratoxon sulfoxide by CYP3A4. unito.itnih.gov

Conversion of Phorate to Phoratoxon and Subsequent Oxidative Transformations to this compound

Biotransformation Dynamics of this compound in Mammalian Organisms

In mammals, phorate is rapidly absorbed and extensively metabolized, with its metabolites being distributed throughout the body before excretion.

Studies in rats demonstrate that phorate is rapidly and extensively absorbed following oral administration. brsmeas.org A significant portion of the administered dose is excreted within the first 24 hours, primarily in the urine. inchem.org In one study with male rats, 77% of the administered dose was recovered in the urine within 24 hours. fao.org Over an eight-day period, approximately 83% of the dose was eliminated in urine and 13% in feces. inchem.org

The bulk of the administered dose is biotransformed into non-phosphorylated metabolites, which result from the cleavage of the phosphorus-sulfur bond, followed by methylation and oxidation. fao.org In male rats, these non-phosphorylated metabolites accounted for over 80% of the total residue in urine. Phosphorylated metabolites, including this compound, accounted for less than 15% of the recovered urinary metabolites. inchem.org

Following absorption, phorate and its metabolites are distributed to various tissues. Due to its liposolubility, phorate is distributed to fatty tissues, the brain, and the liver. nih.govfrontiersin.org Peak tissue concentrations of radioactive residues are typically observed around 6 hours after dosing. inchem.org

In rats, the highest concentrations of residues were found in the liver and kidneys. fao.org In lactating goats treated with 14C-labelled phorate, the highest concentration of radioactive residues after 3 days was in the liver, followed by the kidney, milk, and muscle. fao.org After 7 days of treatment, residue concentrations increased in all measured tissues. fao.org However, studies in rats have shown that the potential for accumulation is low, with residue levels declining significantly within 48 to 192 hours post-administration. fao.orginchem.org Notably, in laying hens, neither phorate nor its oxidative metabolites, including this compound, were found in tissues or eggs. fao.org

The main residues found in the liver, kidney, and muscle of rats were the non-phosphorylated metabolites, accounting for over 68%, 79%, and 83% of the tissue metabolites, respectively. inchem.org The remaining residue consisted of the more toxic phosphorylated metabolites.

Table 2: Peak Tissue Distribution of 14C-Phorate Derived Residues in Rats (ppm)

Tissue Male Rats (2 mg/kg bw) Female Rats (0.44 mg/kg bw)
Blood 0.37 0.168
Kidney 0.29 0.163
Liver 0.24 0.142
Skin 0.20 0.109
Muscle 0.14 0.100
Fat 0.08 0.031

Data reflects peak residue levels found 6 hours after a single oral dose. inchem.org

Plant-Mediated Metabolism of Phorate and its this compound Metabolite

Uptake, Translocation, and Metabolic Fate in Agricultural Crops

Phorate and its soil metabolites are readily absorbed by the roots of plants and translocated to the aerial parts of the plant. epa.gov The rate of this translocation is influenced by environmental factors such as transpiration. inchem.org Once absorbed, phorate undergoes rapid oxidation. epa.gov

The metabolic pathway in plants is similar to that in animals, involving a sequence of oxidative reactions. inchem.org Phorate is first oxidized to phorate sulfoxide and phorate sulfone. inchem.orgepa.gov These are then converted to the sulfoxide and sulfone of the phorate oxygen analog, phoratoxon. inchem.org While the oxygen analog (phoratoxon) is an intermediate, it is often not detected in plant tissues. inchem.org

Studies on various crops have confirmed this metabolic sequence. In cotton, metabolites found within the plant after seed treatment included the sulfoxide and sulfone of both phorate and its oxygen analog. inchem.org Similarly, in bean plants, the primary metabolites were phorate sulfoxide and phorate sulfone, with smaller amounts of phoratoxon sulfoxide and this compound detected. inchem.org In corn, phorate residues were non-detectable after 14 days, while the sulfoxide and sulfone persisted for up to 28 days. epa.gov

The table below details the persistence of phorate and its primary metabolites in corn.

CompoundDetection Period
PhorateNon-detectable after 14 days epa.gov
Phorate SulfoxidePersisted up to 28 days epa.gov
Phorate SulfonePersisted up to 28 days epa.gov

Incorporation of Phorate-Derived Metabolites into Endogenous Cellular Components

Further metabolism in plants can lead to the breakdown of phorate-derived metabolites into smaller, non-toxic molecules that can be incorporated into the plant's natural cellular components. fao.org Hydrolysis of the oxidized metabolites eventually yields non-toxic, water-soluble products. epa.gov

Research has shown that assimilated phorate-derived residues are extensively metabolized by plants into single carbon units. These units are subsequently incorporated into endogenous cellular components like protein, cellulose, and lignin. fao.org This incorporation into natural plant constituents signifies a terminal stage of the metabolic process for phorate in plants.

Microbial and Abiotic Environmental Biotransformation of this compound Precursors

Role of Soil Microbial Communities in Phorate and Metabolite Degradation

Microbial degradation is a key process for the removal of organophosphorus pesticides like phorate from the environment. semanticscholar.org In soil, the biodegradation of phorate leads to the formation of phorate sulfoxide and phorate sulfone. semanticscholar.org Different microbial communities can produce varying degradation products depending on environmental conditions. semanticscholar.org

Several bacterial species have been identified with the ability to degrade phorate. nih.gov Microbial consortia, composed of different bacterial strains, have demonstrated a high capacity for degrading phorate. semanticscholar.org For instance, a consortium of Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva was shown to effectively degrade phorate in soil, significantly reducing the residual amounts of both phorate and its metabolites, phorate sulfoxide and phorate sulfone. semanticscholar.orgresearchgate.net

The table below shows the degradation rates of phorate by different combinations of these bacteria over 42 days. semanticscholar.org

Microbial CombinationPhorate Degradation Rate (%)
Brevibacterium frigoritolerans + Bacillus aerophilus94.09 semanticscholar.org
Bacillus aerophilus + Pseudomonas fulva97.15 semanticscholar.org
Brevibacterium frigoritolerans + Pseudomonas fulva97.42 semanticscholar.org
Brevibacterium frigoritolerans + Bacillus aerophilus + Pseudomonas fulva98.31 semanticscholar.org
Control (no bacteria)33.76 semanticscholar.org

Enzymatic Biotransformation Mechanisms in Environmental Contexts (e.g., hFMO1, CYP3A4)

The enzymatic mechanisms involved in phorate biotransformation are not limited to within living organisms but are also relevant in environmental contexts where microbial enzymes are present. The same types of enzymes found in mammals, such as flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs), are analogous to enzymes in soil microbes that carry out oxidative degradation of xenobiotics.

In a controlled setting mimicking these environmental reactions, human FMO1 (hFMO1) and CYP3A4 have been used to study the biotransformation of phorate. researchgate.netunito.it hFMO1 catalyzes the oxidation of phorate to phorate sulfoxide. unito.itnih.gov In a sequential reaction, CYP3A4 can further metabolize the products. unito.itnih.gov A tandem system with both hFMO1 and CYP3A4 resulted in the production of both phorate sulfoxide and phoratoxon sulfoxide, demonstrating a potential pathway for the formation of these metabolites in environments with microbial enzymatic activity. researchgate.netunito.itnih.gov This highlights the feasibility of using such enzymatic systems to understand the complex metabolic reactions of xenobiotics in the environment. researchgate.netunito.it

Toxicological and Ecotoxicological Implications of Phoratoxon Sulfone

Neurotoxicological Mechanisms of Phoratoxon (B113761) Sulfone

The primary neurotoxic effect of phoratoxon sulfone and related metabolites stems from their ability to disrupt the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase (AChE).

Direct and Indirect Acetylcholinesterase Inhibition by this compound and Related Metabolites

Phorate (B1677698) is a phosphorothioate, which is a relatively weak inhibitor of acetylcholinesterase (AChE). fao.org Its toxicity is a result of in vivo metabolic bioactivation. msstate.edu The parent compound, phorate, is metabolized through two main pathways: sulfoxidation and desulfuration. msstate.edu

The initial oxidation of the thioether sulfur leads to the formation of phorate sulfoxide (B87167) and subsequently phorate sulfone. inchem.orgfao.org Concurrently, oxidative desulfuration of the P=S bond to a P=O bond by cytochrome P450 enzymes converts phorate to its oxygen analog, phoratoxon. msstate.edunih.gov This process, known as bioactivation, creates metabolites that are much more potent AChE inhibitors. msstate.edu

Phoratoxon can then undergo further sulfoxidation to form phoratoxon sulfoxide and ultimately this compound. inchem.orgnih.gov These oxygen analog (oxon) metabolites, including this compound, are direct and potent inhibitors of AChE. nih.govnih.gov They act by phosphorylating the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh). nih.govbrsmeas.org The accumulation of acetylcholine at cholinergic synapses leads to overstimulation of nerve impulses, resulting in cholinergic crisis and the associated signs of toxicity. msstate.edubrsmeas.org The inhibition of AChE by these organophosphate metabolites is considered irreversible. brsmeas.orgnih.gov

Comparative Analysis of Cholinesterase Inhibitory Potency Among Phorate Metabolites, Highlighting this compound

Research has consistently shown that the oxidative metabolites of phorate are significantly more potent inhibitors of acetylcholinesterase than the parent compound. The inhibitory potency increases as the parent compound is converted from a thion (P=S) to an oxon (P=O) and as the sulfide (B99878) is oxidized to sulfoxide and then to sulfone. fao.org

This compound is identified as the most potent inhibitor among the metabolites. inchem.orginchem.org Studies measuring the molar concentration required to cause 50% inhibition of erythrocyte cholinesterase (pI50) demonstrate this progressive increase in potency.

Below is an interactive data table summarizing the comparative anticholinesterase activity of phorate and its key metabolites.

CompoundAnticholinesterase Activity (pI50)IC50 (µM)Relative Potency (Compared to Phorate)
Phorate3.1731001x
Phorate Sulfoxide3.351500~2x
Phorate Sulfone5.0040~78x
Phoratoxon5.873~1033x
Phoratoxon Sulfoxide6.760.9~3444x
This compound 7.02 0.5 ~6200x

pI50 is the negative logarithm of the molar concentration producing 50% inhibition of red blood cell cholinesterase. inchem.org IC50 values are from studies on rat cholinesterase. nih.govfrontiersin.org

As the data indicates, this compound is approximately 6200 times more toxic than the parent phorate compound in its ability to inhibit cholinesterase. nih.govfrontiersin.org The conversion to the oxon form (phoratoxon) results in about a 1000-fold increase in toxicity, and subsequent oxidation to phoratoxon sulfoxide and this compound further enhances this inhibitory power. nih.govfrontiersin.org

Dose-Response Relationships and Their Impact on Cholinesterase Activity

The relationship between the exposure dose of phorate and the inhibition of cholinesterase activity is a critical aspect of its toxicology. Studies in laboratory animals have established a clear dose-response curve. brsmeas.org Following both single and repeated dosing, the most sensitive indicator of toxicity is the inhibition of acetylcholinesterase. brsmeas.org

In rats, dietary administration of phorate showed that brain cholinesterase activity was significantly inhibited at certain concentrations, while no significant inhibition was observed at lower levels. inchem.org For example, a 13-week study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 2 ppm (equivalent to 0.1 mg/kg bw per day) based on the inhibition of brain cholinesterase activity. inchem.org At higher doses, this inhibition was associated with clinical signs of toxicity like tremors and hyperexcitability. inchem.org

Similarly, studies with phorate's metabolites, such as phorate sulfoxide and phorate sulfone, also demonstrate dose-dependent inhibition of cholinesterase. inchem.org Female animals have been noted to be more sensitive to the toxic effects of phorate. nih.govbrsmeas.org The dose-response curve for acetylcholinesterase inhibition is notably steep, indicating that a small increase in dose can lead to a sharp increase in toxic effects. brsmeas.org Recovery of cholinesterase activity is slow due to the irreversible nature of the inhibition. brsmeas.orgfrontiersin.org

Systemic Toxicological Effects Associated with this compound Exposure

Exposure to phorate and its metabolites, including this compound, leads to systemic toxicity affecting multiple organ systems, primarily driven by the cholinergic crisis.

Impact on Major Organ Systems (e.g., Liver, Kidney, Brain)

Once absorbed, phorate is lipophilic and distributes rapidly throughout the body, particularly to fatty tissues and major organs such as the brain, liver, and fat. nih.govfrontiersin.org

Brain: The primary target organ is the nervous system, including the brain. The inhibition of acetylcholinesterase in the brain leads to an accumulation of acetylcholine, causing cholinergic hyperstimulation. brsmeas.org This can result in complex neurological manifestations, including encephalopathy. brsmeas.org Residues of phorate metabolites have been found in brain tissue following exposure. inchem.org

Liver: The liver is the main site of phorate metabolism, where the parent compound is oxidized into its more toxic sulfoxide and sulfone derivatives, including this compound. nih.govfrontiersin.orgfrontiersin.org This metabolic process is carried out by enzymes like P450 monooxygenase. nih.gov While the liver is central to bioactivation, high concentrations of phorate and its metabolites can also lead to liver damage. nih.govfrontiersin.org Unidentified and largely unextractable residues have been found in the liver after repeated dosing. inchem.org

Kidney: The kidneys are involved in the excretion of phorate metabolites. fao.org Cases of severe phorate poisoning have been associated with potential kidney damage. nih.govfrontiersin.org As with the liver, residues of metabolites can be found in kidney tissue. inchem.org

Clinical Manifestations of Cholinergic Syndrome Linked to this compound Exposure

The clinical signs of acute poisoning from phorate and its metabolites are characteristic of a cholinergic syndrome, resulting from the overstimulation of muscarinic and nicotinic acetylcholine receptors. nih.govwho.int These manifestations can be severe and life-threatening. msstate.edu

The typical clinical signs include:

Muscarinic effects: Excessive secretions such as salivation, lacrimation (tearing), urination, and defecation (often remembered by the mnemonic SLUD). msstate.edu Other signs include pupil constriction (miosis), nausea, vomiting, abdominal pain, diarrhea, increased respiratory secretions, and sweating. nih.govnih.gov

Nicotinic effects: Muscle fasciculations (twitching), tremors, weakness, and in severe cases, respiratory paralysis due to effects on the diaphragm and intercostal muscles. nih.govnih.govwho.int

Central Nervous System (CNS) effects: Headache, dizziness, restlessness, delirium, seizures, coma, and respiratory depression. msstate.edunih.govnih.gov

In severe poisoning cases, pulmonary edema and cerebral edema can occur. nih.gov The combination of respiratory muscle paralysis and central respiratory depression is often the cause of death. msstate.edu

Ecotoxicological Profile of this compound in Environmental Compartments

This compound is a metabolite of the organophosphate insecticide phorate. The environmental fate and toxicological profile of phorate are intrinsically linked to the formation of its oxidative metabolites, including this compound. These metabolites often exhibit greater persistence, mobility, and toxicity than the parent compound, posing significant challenges to environmental safety.

Environmental Hazard Assessment and Risk to Aquatic Ecosystems

The primary risk of water contamination from the use of phorate is not from the parent compound itself, but from its more persistent and mobile degradates, phorate sulfoxide and phorate sulfone. epa.gov While parent phorate degrades rapidly in the environment, its metabolites, including this compound, persist for longer periods, increasing the potential for contamination of both surface and groundwater. epa.govbrsmeas.orgpic.int

Phorate itself has a hydrolysis half-life of approximately 2 to 3 days. epa.govepa.gov In contrast, its degradates are more stable. epa.gov The aerobic soil metabolism half-life for phorate sulfone has been estimated at between 15 and 30 days. epa.gov The increased persistence and a greater tendency to partition to water mean these degradates are available for runoff for a longer duration than the parent compound. epa.gov Modeling using PRZM and EXAMS has indicated that residues of phorate and its toxic degradates are expected to reach both surface and ground water, with a higher concentration of the sulfoxide and sulfone metabolites reaching water compared to the parent phorate. epa.gov

Table 1: Environmental Properties of Phorate and its Primary Metabolites

Evaluation of Risks to Non-Target Terrestrial and Aquatic Organisms from this compound Residues

The use of phorate presents a significant risk to a wide range of non-target organisms, a danger that is amplified by its toxic metabolites like this compound. brsmeas.orgresearchgate.net Regulatory assessments have concluded that phorate is highly toxic to all terrestrial and aquatic species tested. brsmeas.org The risk to freshwater aquatic organisms is classified as high to extremely high. brsmeas.org Similarly, the risk to mammals ranges from high for large mammals to extremely high for small mammals, and the risk to birds is also considered high to very high. brsmeas.org

Ecological Consequences of Persistent Phorate Metabolites, Including this compound

The long-term ecological impact of phorate is largely defined by the behavior of its persistent metabolites. The degradation pathway in soil involves the rapid oxidation of phorate to phorate sulfoxide, which is then more slowly converted to phorate sulfone. fao.orgresearchgate.net Phorate sulfone is the most persistent of the three compounds. fao.org Studies have shown that these metabolites are often more toxic than the parent phorate. kspsjournal.or.krresearchgate.netresearchgate.net

This transformation pathway creates a shifting environmental risk profile over time. While the initial toxicity may be driven by the parent compound, the long-term, chronic risk is dominated by the accumulation and persistence of the sulfone metabolites, including this compound. epa.govfao.org For example, a study on cotton leaves showed that while parent phorate disappeared within five days, the concentration of phorate sulfone and this compound increased over time, accounting for a significant percentage of the total residues after 14 days. fao.org

This persistence leads to lasting contamination of environmental compartments. researchgate.net While some studies suggest that the metabolites may be immobile in certain soil types, limiting groundwater contamination in those specific conditions, other field studies demonstrate their capacity for leaching. epa.govkspsjournal.or.kr The presence of these highly toxic and persistent metabolites in soil and water systems constitutes a prolonged threat to the health of the ecosystem. brsmeas.org

Table 2: Relative Abundance of Phorate and its Oxidative Metabolites on Cotton Leaves Over Time

Environmental Fate and Degradation Dynamics of Phoratoxon Sulfone

Degradation Pathways of Phoratoxon (B113761) Sulfone in Soil Systems

The degradation of phorate (B1677698) in soil is a complex process involving the formation of several toxic metabolites, including phoratoxon sulfone.

Aerobic Soil Degradation Kinetics of Phorate and its Sulfone Metabolites

Under aerobic soil conditions, phorate rapidly oxidizes to phorate sulfoxide (B87167), which is then more slowly converted to phorate sulfone. fao.orgresearchgate.net Phorate itself has a relatively short half-life of 2 to 15 days in the field. epa.gov The formation of phorate sulfoxide and phorate sulfone is a key part of the degradation pathway. fao.org These sulfone metabolites are more persistent than the parent compound. fao.orgepa.gov The conversion of phorate to its sulfoxide is primarily a non-biological process, while the subsequent transformation to the sulfone is mediated by microorganisms. inchem.org

The degradation of these compounds generally follows first-order kinetics. researchgate.net The rate of degradation is influenced by microbial action and chemical processes within the soil. epa.gov

Persistence and Half-Life Determination of this compound in Varied Soil Matrices

This compound, along with phorate sulfoxide, is among the more persistent degradation products of phorate in the soil. fao.orgepa.gov While the half-life of parent phorate is short, its metabolites, including this compound, can persist for much longer. fao.orgbrsmeas.org

The half-life of phorate sulfone is notably longer than that of phorate, though specific values for this compound are not always differentiated from phorate sulfone in studies. For instance, the aerobic soil metabolism half-life for phorate sulfone has been reported as 15 days (linear) and 30 days (non-linear). epa.gov In one study, the half-life of phorate sulfoxide was 75 days, while the half-life for phorate sulfone could not be determined due to experimental challenges, indicating its high persistence. fao.org Another study reported a half-life for phorate in soil ranging from 2 to 173 days, with a representative value of about 60 days, influenced by various soil and environmental factors. researchgate.netbrsmeas.org

The persistence of these metabolites increases the risk of long-term environmental contamination. epa.govresearchgate.net

Table 1: Half-life of Phorate and its Metabolites in Soil

Compound Half-Life (days) Soil Condition Reference
Phorate 2 - 15 Field epa.gov
Phorate ~60 (representative) Field brsmeas.org
Phorate 3 Sandy Loam fao.org
Phorate Sulfoxide 75 Sandy Loam fao.org

Influence of Environmental Parameters on Soil Degradation

Several environmental factors significantly influence the degradation rate of phorate and its metabolites in soil:

Organic Matter Content: Higher organic matter content in soil generally enhances the sorption and degradation of pesticides. mdpi.com The addition of biochar, a form of organic amendment, has been shown to have a positive correlation with pesticide degradation. mdpi.com

Soil Type and Texture: Soil texture affects both the degradation and mobility of these compounds. mdpi.com For example, a greater conversion of phorate to its sulfoxide and sulfone metabolites was observed in muck soil compared to sandy soil. fao.org

Temperature: Higher temperatures can increase the rate of uptake of phorate and its metabolites by plants from the soil. fao.org However, one study suggested that soil temperature had a relatively smaller effect on the fate of phorate compared to other soil-incorporated insecticides. inchem.org

pH: The degradation pathway of phorate sulfoxide and phorate sulfone is pH-dependent, especially at elevated temperatures. fao.org

Moisture: Soil moisture is a controlling factor in the degradation of phorate. researchgate.net

Identification and Characterization of Terminal Degradation Products of this compound

The degradation of phorate leads to a series of oxidized and hydrolyzed products. The primary oxidative metabolites are phorate sulfoxide and phorate sulfone. fao.orgresearchgate.net Further oxidation at the thiono sulfur atom leads to the formation of phoratoxon, phoratoxon sulfoxide, and this compound. fao.org

Hydrolysis is another important degradation pathway, and its products are generally considered less toxic. Hydrolysis of phorate can yield formaldehyde (B43269). fao.org The hydrolysis of phorate sulfoxide and phorate sulfone is slower than that of the parent compound. fao.org The ultimate breakdown can lead to simpler, non-toxic compounds such as phosphoric acid and its diethyl esters. inchem.org One study identified diethyl dithiophosphate (B1263838) as a degradation product, which is significantly less toxic than the parent compound. researchgate.net

Environmental Mobility and Leaching Potential of this compound

The mobility of this compound in the soil is a key factor in determining its potential to contaminate groundwater.

Transport and Distribution in Soil Columns and Subsurface Environments

Phorate itself is considered to have moderate mobility in soil, with leaching observed to a maximum depth of 6 inches in loamy sand and sandy loam soils. epa.gov However, its degradation products, phorate sulfoxide and phorate sulfone (which includes this compound), are more mobile and persistent, posing a greater risk to groundwater. epa.govepa.gov

Soil column studies have shown that while parent phorate is relatively immobile, its metabolites, including the sulfoxide and sulfone, exhibit slight mobility. mdpi.com These metabolites are often detected in the upper layers of the soil column. mdpi.comresearchgate.net In one field study, phorate sulfoxide was found at a depth of 6-12 inches, and phorate sulfone was detected at 12-18 inches, demonstrating their potential to migrate through the soil profile. epa.gov The majority of recovered pesticide and metabolite concentration (over 90%) is typically found in the top 10 cm of the soil. researchgate.net

The transport of these compounds through soil is influenced by the soil type, with movement being more significant in soils with lower sorptive capacity. iupac.org The potential for groundwater contamination by these degradates is a significant concern due to their increased mobility and persistence compared to the parent phorate. epa.govepa.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Phorate
Phorate sulfoxide
Phorate sulfone
Phoratoxon
Phoratoxon sulfoxide
Formaldehyde
Diethyl dithiophosphate

Assessment of Groundwater Contamination Risk by Phorate Sulfone and this compound

The potential for groundwater contamination by phorate and its degradation products, including this compound, is a significant concern. While parent phorate is not considered a primary threat to groundwater due to its rapid hydrolysis and limited migration, its metabolites, phorate sulfone and this compound, exhibit greater persistence and mobility in soil. epa.govepa.gov

Studies indicate that phorate sulfone and phorate sulfoxide are more likely to be the primary contaminants in water sources rather than the parent phorate. epa.gov This is attributed to their increased persistence and mobility. epa.gov For instance, in a field study conducted in Georgia, phorate sulfone was detected at depths of 12-18 inches, demonstrating its potential to migrate through the soil profile. epa.gov Although extensive sampling for this compound in groundwater has been limited, its detection in a small number of samples in California suggests a potential risk. epa.govepa.gov

The Groundwater Ubiquity Score (GUS) and Leaching Index (LIX) for total pesticide residue, including sulfone metabolites, have categorized them as "immobile" or having extremely low leachability in some studies. kspsjournal.or.kr However, the detection of trace amounts of sulfone metabolites in leachate suggests that even with strong sorption to the soil matrix, a potential for groundwater contamination exists. kspsjournal.or.kr The transformation of phorate to more persistent metabolites like phorate sulfoxide and phorate sulfone, which have a higher leaching potential than the parent compound, underscores this risk. kspsjournal.or.krmdpi.com

Modeling studies using PRZM and EXAMS have predicted that residues of phorate and its toxic metabolites, particularly phorate sulfoxide and sulfone, are expected to reach both surface and groundwater. epa.gov The risk of groundwater contamination increases with factors such as soil type, depth to groundwater, and climate. epa.gov

Surface Water Runoff and Dissipation Dynamics of this compound

Surface water contamination can occur through runoff containing phorate and its degradates. epa.gov While parent phorate in surface runoff may pose an acute, short-term problem due to its rapid hydrolysis, the greater persistence of its sulfone and sulfoxide metabolites means they may be available for runoff for a longer duration. epa.govepa.gov These degradates have a greater tendency to partition into water, further increasing their potential for transport to surface water bodies. epa.gov

The dissipation of this compound in surface water is influenced by both biotic and abiotic degradation processes. metu.edu.tr Aerobic aquatic biotransformation studies have shown that while the parent phorate degrades rapidly in pond water, its metabolites, including phorate sulfone, persist for longer periods. brsmeas.orgpic.int

The following table summarizes the dissipation times (DT50) of phorate and its metabolites in non-sterile pond water:

CompoundDT50 (days)
Phorate0.5
Phorate Sulfoxide9
Phorate Sulfone21
Data from aerobic aquatic biotransformation studies. pic.int

Hydrolytic and Photolytic Degradation of this compound and its Precursors in Aquatic Systems

The degradation of this compound and its precursors in aquatic environments is governed by processes such as hydrolysis and photolysis, which are influenced by factors like pH and temperature.

pH-Dependent Hydrolysis Rates and Mechanisms of Sulfone Metabolites

The hydrolysis of phorate sulfone, a direct precursor to this compound, is significantly influenced by pH. fao.org Generally, the rate of hydrolysis for phorate sulfone increases as the pH becomes more alkaline. fao.org At 25°C, the hydrolysis half-life of phorate sulfone is considerably shorter at pH 9 compared to more acidic or neutral conditions. fao.org The degradation pathway is also pH-dependent, with de-esterification being a predominant reaction at pH levels between 5 and 7. fao.org

The following table displays the hydrolysis half-lives of phorate and its key metabolites at different pH levels at 25°C:

CompoundpH 5 Half-life (days)pH 7 Half-life (days)pH 9 Half-life (days)
Phorate2.362.472.08
Phorate Sulfoxide1851187.02
Phorate Sulfone77.160.25.25
Data from sterile buffer system studies. fao.org

Abiotic Degradation Processes and Their Contribution to this compound Fate in Water

Abiotic degradation processes, including hydrolysis and photolysis, play a crucial role in the transformation of this compound and its precursors in aquatic systems. kspsjournal.or.krmetu.edu.tr The oxidation of phorate to phorate sulfoxide and subsequently to phorate sulfone can occur both biotically and abiotically. metu.edu.tr

Photolysis, or degradation by light, can also contribute to the breakdown of these compounds in aqueous solutions. metu.edu.tr The photolytic ozonation of phorate has been shown to be effective, with the initial step involving the oxidation of the P=S double bond to form intermediates like phoratoxon and phorate sulfoxide. ung.si

Characterization of Specific Degradates Formed Under Aquatic Conditions (e.g., Formaldehyde)

During the degradation of phorate and its metabolites in aquatic systems, several smaller molecules are formed. A significant degradate identified in hydrolysis and aqueous photolysis studies of phorate is formaldehyde. epa.govbrsmeas.org In some studies, formaldehyde was the primary degradation product, indicating that hydrolysis can be a major dissipation pathway. epa.gov

The formation of formaldehyde has been observed to be more significant from the degradation of parent phorate than from its sulfoxide and sulfone metabolites. epa.gov Other degradation products identified from phorate in various environmental conditions include diethyl disulfide and hydrogen sulfide (B99878). nih.gov Under alkaline hydrolysis, non-toxic products such as alkaline salts of O,S-diethylphosphorodithioate, formaldehyde, and ethyl mercaptan are formed. brsmeas.orgnih.gov

Advanced Analytical Methodologies for Phoratoxon Sulfone Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of quantification.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various food and biological samples. fao.orgkorea.kr Its application for the determination of phoratoxon (B113761) sulfone and other phorate (B1677698) metabolites has been successfully validated in matrices such as porcine muscle, chicken muscle, table eggs, tomatoes, and brinjal. researchgate.netuvic.cafao.org

The standard QuEChERS procedure involves an initial extraction step where the homogenized sample is treated with an organic solvent, typically acetonitrile (B52724). fao.org Salts and buffering agents are added to induce phase separation and adjust pH. fao.org This is followed by a cleanup step known as dispersive solid-phase extraction (d-SPE). researchgate.net In this stage, a portion of the acetonitrile extract is mixed with sorbents like primary secondary amine (PSA) to remove matrix components such as organic acids, sugars, and certain pigments, and C18 or graphitized carbon black (GCB) to remove lipids, sterols, and other nonpolar interferences. fao.orgresearchgate.net

Research has demonstrated the effectiveness of this method. For instance, an analytical method for detecting phorate and its five metabolites, including phoratoxon sulfone, in animal products (porcine and chicken muscles, and table eggs) was developed using a modified QuEChERS protocol. fao.org The validation results showcased high linearity and satisfactory recovery rates, confirming the method's suitability for monitoring these residues in protein- and fat-rich animal products. researchgate.netfao.org

Table 1: Performance of QuEChERS Method for Phorate Metabolites (including this compound) in Animal-Derived Foods

ParameterValueMatrixReference
Limit of Detection (LOD)0.001 mg/kgPorcine Muscle, Chicken Muscle, Table Eggs fao.org
Limit of Quantification (LOQ)0.004 mg/kgPorcine Muscle, Chicken Muscle, Table Eggs fao.org
Recovery Rates74.22% - 119.89%Porcine Muscle, Chicken Muscle, Table Eggs fao.org
Relative Standard Deviations (RSDs)< 10%Porcine Muscle, Chicken Muscle, Table Eggs fao.org

For environmental samples like soil and water, which can be equally complex, Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) are powerful cleanup techniques.

Accelerated Solvent Extraction (ASE) utilizes organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid or semi-solid samples. researchgate.net This technique requires smaller volumes of solvent and takes less time compared to traditional extraction methods. researchgate.net ASE has been identified as a suitable method for extracting pesticide residues, including phorate and its metabolites, from various matrices. researchgate.netresearchgate.netceden.org

Solid-Phase Extraction (SPE) is a widely used cleanup method for purifying and concentrating analytes from liquid samples. The process involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). The choice of adsorbent is critical and depends on the nature of the analyte and the matrix interferences. For this compound and other organophosphates, various SPE sorbents can be employed. Common phases include reversed-phase materials like C18, which retains non-polar compounds, and normal-phase or ion-exchange sorbents for more polar analytes. The use of SPE has been documented for the cleanup of organophosphorus pesticides in environmental samples such as drinking water, wastewater, and soil, as well as in complex biological matrices like bovine muscle.

To handle particularly challenging matrices, especially those with high fat content like animal tissues and eggs, specific cleanup procedures are optimized and often used in combination.

Hexane-Acetonitrile (ACN) Partitioning : This liquid-liquid partitioning step is highly effective for defatting samples. When an acetonitrile extract is partitioned against hexane (B92381), the nonpolar lipids preferentially move into the hexane layer, while the more polar pesticides, including this compound, remain in the acetonitrile layer. This technique is a common initial cleanup step for fatty samples before further purification.

Gel Permeation Chromatography (GPC) : GPC is a size-exclusion chromatography technique that separates molecules based on their size. researchgate.net It is particularly useful for removing large molecules like lipids and proteins from sample extracts. The extract is passed through a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later, achieving effective separation. researchgate.net GPC is often automated and used for the cleanup of animal-derived food samples. researchgate.net

Florisil Adsorption Chromatography : Florisil is a trade name for a hard, porous, white granular magnesium silicate. It is a polar adsorbent used in normal-phase chromatography to clean up extracts. Its high activity and specific adsorptive properties make it effective for removing certain interferences. Notably, Florisil adsorption chromatography has been specified as an additional cleanup step for egg extracts in methods for determining phorate-related residues.

Accelerated Solvent Extraction and Solid-Phase Extraction for Environmental Samples

Advanced Chromatographic and Spectrometric Detection Approaches

Following extraction and cleanup, advanced analytical instruments are used for the separation and detection of this compound.

Gas chromatography (GC) is a well-established technique for analyzing volatile and semi-volatile compounds. For organophosphate pesticides, a Flame Photometric Detector (FPD) is often used due to its high selectivity and sensitivity for phosphorus-containing compounds.

A common analytical strategy for phorate residues involves the chemical oxidation of phorate and all its metabolites (phorate sulfoxide (B87167), phorate sulfone, phoratoxon, and phoratoxon sulfoxide) to a single, common moiety: this compound. This simplifies the analysis as only one compound needs to be quantified. The sample extract is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid, to convert all related residues to this compound, which is then determined by GC-FPD. researchgate.net This approach has been validated for a wide range of commodities, including potatoes and soil.

Table 2: Validation Results for GC-FPD Determination of Phorate Residues (as this compound) in Potato

ParameterValueReference
Limit of Quantification (LOQ)0.048 mg/kg
Analyte MeasuredThis compound (after oxidation)
Detection MethodFlame Photometric Detector (FPD)

While GC is effective, it is not always suitable for the direct quantification of all polar and thermally labile metabolites of phorate. researchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a powerful alternative with superior sensitivity and specificity, allowing for the simultaneous quantification of the parent phorate compound and its individual metabolites without the need for an oxidation step. fao.org

UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. The effluent from the UHPLC column is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, provides two stages of mass analysis. In the first stage, a specific precursor ion for this compound is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces matrix interference, enabling very low detection limits.

UPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of phorate and its metabolites, including this compound, in complex matrices like eggs and animal tissues. fao.org

Table 3: Performance of UPLC-MS/MS Method for this compound in Egg

ParameterValueReference
Limit of Detection (LOD)0.0005 mg/kg
Limit of Quantification (LOQ)0.0015 mg/kg
Recovery Rate78.6% - 95.6%
Linearity (r²)> 0.9995

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary tool for the metabolite profiling of phorate and its derivatives, including this compound. nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the simultaneous determination of the parent compound and its various metabolites in a single analytical run. researchgate.net

In a typical HPLC-MS/MS setup, the separation of analytes is achieved on a C18 reversed-phase column. scitepress.org The mobile phase often consists of a gradient mixture of acetonitrile or methanol (B129727) and water, frequently containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization efficiency. mdpi.com The analysis is commonly performed using an electrospray ionization (ESI) interface operating in positive ion mode, which is well-suited for the ionization of phorate metabolites. scitepress.org

For metabolite profiling, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a characteristic product ion after fragmentation. This high specificity allows for the confident identification and quantification of this compound even in the presence of interfering substances from the sample matrix. researchgate.net Studies have demonstrated the successful application of HPLC-MS/MS for the detection of this compound in various complex matrices, including soil, water, and biological tissues like porcine and chicken muscle. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the comprehensive identification of phorate metabolites. medwinpublishers.com While some sources suggest that GC analysis may be less suitable for the quantification of all phorate metabolites compared to HPLC-MS/MS, it provides invaluable information for structural characterization. researchgate.netresearchgate.net

In GC-MS analysis, samples are introduced into the instrument where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the molecular ion and specific fragmentation patterns, serve as a "fingerprint" for compound identification. medwinpublishers.com

GC-MS has been successfully used to detect and characterize this compound in various samples. The electron ionization mass spectrum of this compound shows a low abundance molecular ion ([M]+•) at m/z 292. medwinpublishers.com The fragmentation pattern is a key identifier, and for this compound, a characteristic ion at m/z 199 is observed, corresponding to the loss of an ethyl sulfonyl group. medwinpublishers.com This detailed structural information is crucial for the comprehensive identification of metabolites in complex environmental and biological samples. nih.gov

Application of Common Moiety Oxidation Approaches for Unified Detection (to this compound)

A strategic approach for the analysis of phorate and its related residues involves the oxidation of all parent compounds and their metabolites to a single, common moiety, which is this compound. fao.org This unified detection method simplifies the analytical procedure, as it allows for the quantification of the total phorate-related residue as a single analyte.

The oxidation is typically carried out using an oxidizing agent such as 3-chloroperoxybenzoic acid. fao.org This process converts phorate, phorate sulfoxide, and phoratoxon into this compound. The resulting this compound is then analyzed, often by gas chromatography with a phosphorus-specific detector (GC-FPD) or by GC-MS. fao.org

This common moiety approach is particularly useful for regulatory purposes and for assessing the total toxicological burden, as it accounts for the combined presence of the parent pesticide and its various oxidative metabolites. The efficiency of the oxidation reaction is a critical parameter and is verified against a this compound reference standard to ensure accurate quantification. fao.org

Method Validation and Quality Assurance in this compound Analysis

To ensure the reliability and accuracy of analytical data, methods for the quantification of this compound must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.

Determination of Method Sensitivity, Limits of Detection, and Quantification

Method sensitivity is a critical parameter in the analysis of trace contaminants like this compound. The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. unodc.org

For the analysis of this compound and other phorate metabolites using HPLC-MS/MS, studies have reported varying but generally low detection and quantification limits, demonstrating the high sensitivity of the method. For instance, in the analysis of eggs, the LOD and LOQ for this compound were reported to be 0.0005 mg/kg and 0.0015 mg/kg, respectively. scitepress.org Another study analyzing animal tissues reported an LOD of 0.001 mg/kg and an LOQ of 0.004 mg/kg for a suite of phorate metabolites including this compound. nih.govresearchgate.net

The following table summarizes the limits of detection and quantification for this compound from various studies:

Analytical MethodMatrixLOD (mg/kg)LOQ (mg/kg)
HPLC-MS/MSEggs0.00050.0015
HPLC-MS/MSPorcine and Chicken Muscle0.0010.004

Assessment of Accuracy, Precision, and Inter-Laboratory Reproducibility

Accuracy, reported as recovery, and precision, expressed as relative standard deviation (RSD), are fundamental to method validation. Accuracy reflects the closeness of a measured value to the true value, while precision indicates the degree of agreement among a series of measurements. unodc.org

For this compound analysis, recovery studies are performed by spiking blank matrices with known concentrations of the analyte. A study on eggs reported recovery rates for this compound between 78.6% and 95.6%, with relative standard deviations ranging from 0.3% to 5.6%. scitepress.org In the analysis of animal muscle tissues, recovery rates for phorate and its metabolites were found to be between 74.22% and 119.89%, with RSDs below 10%. nih.govresearchgate.net These values fall within the generally accepted range for pesticide residue analysis, which is typically 70-120% for recovery and ≤20% for RSD. eurl-pesticides.eu

Inter-laboratory reproducibility, which assesses the consistency of results across different laboratories, is crucial for standardizing analytical methods. While specific inter-laboratory studies for this compound are not widely detailed in the provided context, the adherence to validated methods with well-defined performance characteristics is a prerequisite for achieving reproducibility.

The table below presents a summary of accuracy and precision data for this compound analysis:

Analytical MethodMatrixSpiking Levels (ng/mL or mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-MS/MSEggsNot Specified78.6 - 95.60.3 - 5.6
HPLC-MS/MSPorcine and Chicken Muscle0.004, 0.04, 0.2 (mg/kg)74.22 - 119.89< 10

Evaluation of Matrix Effects and Strategies for Robust Calibration

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of HPLC-MS/MS analyses. These effects are a major consideration in the analysis of complex samples like food and environmental matrices. mdpi.com

To compensate for matrix effects, the use of matrix-matched calibration curves is a common and effective strategy. researchgate.net This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to mimic the matrix effects experienced by the actual samples, leading to more accurate quantification. nih.gov

Studies on the analysis of phorate and its metabolites in various matrices have successfully employed matrix-matched calibrations, achieving good linearity with determination coefficients (r²) of ≥ 0.995. nih.govresearchgate.net This indicates that the use of matrix-matched standards is a robust strategy for calibrating the analytical method and mitigating the influence of the sample matrix on the quantification of this compound.

Research Applications and Future Directions in Phoratoxon Sulfone Studies

Environmental and Food Monitoring of Phoratoxon (B113761) Sulfone Residues

The monitoring of phoratoxon sulfone is critical for ensuring food safety and assessing environmental health. As a product of phorate's oxidation in plants and soil, its presence is an indicator of initial phorate (B1677698) use and subsequent environmental transformation. fao.org

Regulatory bodies and food safety programs routinely monitor for pesticide residues in agricultural commodities. Analytical methods for phorate often define the total residue as the sum of the parent compound and its metabolites, including phorate sulfoxide (B87167), phorate sulfone, phoratoxon, and phoratoxon sulfoxide, all expressed as phorate. fao.org A common analytical strategy involves the chemical oxidation of all phorate-related residues to a single common moiety, this compound, which is then quantified by gas chromatography. fao.orgfao.org This approach simplifies the analysis by measuring a single, stable compound representative of the total toxic residue.

For instance, monitoring programs like the USA's Pesticide Data Program (PDP) have screened various commodities for phorate and its metabolites. fao.org Such surveillance is crucial for enforcing Maximum Residue Limits (MRLs) and assessing dietary exposure. fao.org Studies have detected phorate sulfone and phorate sulfoxide as major metabolites in crops like potatoes, carrots, and radishes following phorate application. fao.org In potatoes, for example, residues of phorate-related compounds, which are oxidized to this compound for measurement, have been a subject of review to ensure dietary intake does not exceed the Acute Reference Dose (ARfD). fao.org

Phorate itself is not persistent in the environment, degrading relatively quickly in soil. fao.orgepa.gov However, its degradation products, phorate sulfoxide and phorate sulfone, are more persistent and mobile. fao.orgepa.gov These metabolites are of primary concern for potential water contamination. epa.gov The transformation of phorate to phorate sulfone is a key process in soil, and this metabolite's persistence means it can be available for uptake by rotational crops or leach into water systems. fao.orgmdpi.com

Human exposure is primarily assessed through dietary intake of produce containing these residues. fao.orgfao.org Environmental contamination pathways include the leaching of these more water-soluble and persistent sulfone and sulfoxide metabolites from treated soils into groundwater and their transport via runoff into surface water. epa.govmdpi.com While parent phorate has not been widely detected in groundwater, this is attributed to its rapid degradation. epa.gov The concern remains that its degradates, like phorate sulfone, are more likely to leach, although extensive monitoring for these specific metabolites has been limited. epa.govepa.gov Studies have shown that phorate sulfoxide and sulfone can be detected in soil layers, indicating their potential for mobility. mdpi.com

Surveillance Programs for this compound in Agricultural Produce

Computational Modeling and Predictive Toxicology for this compound

Computational tools are increasingly vital for predicting the environmental fate and toxicological profiles of pesticides and their metabolites, offering a cost-effective and efficient alternative to extensive experimental studies. mdpi.comajol.infotoxicology.org

Environmental fate models are used to estimate the concentration of pesticides in different environmental compartments. The U.S. Environmental Protection Agency (EPA) has utilized the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to simulate the environmental fate and transport of phorate and its toxic residues. epa.govepa.gov PRZM simulates pesticide movement in the crop root zone, while EXAMS models fate and transport in aquatic environments. epa.govepa.gov

Modeling results indicated that residues of phorate sulfoxide and phorate sulfone are expected to reach both surface and ground water, with estimated concentrations of these degradates being higher than the parent compound. epa.gov These models incorporate data on the formation and decline of each metabolite to refine exposure estimates for surface water. epa.gov The models confirmed that the primary risk to water resources is associated with the more persistent and mobile degradates, phorate sulfoxide and phorate sulfone, rather than the parent phorate. epa.gov

Table 1: Environmental Fate Modeling for Phorate and its Metabolites

Model Purpose Key Finding for Phorate Metabolites Citation
PRZM (Pesticide Root Zone Model) Simulates pesticide transport from the ground surface through the soil profile. Used to estimate runoff and leaching of phorate and its degradates from agricultural fields. epa.govepa.gov

| EXAMS (Exposure Analysis Modeling System) | Simulates pesticide fate and transport in aquatic ecosystems. | Predicted that phorate sulfoxide and sulfone are more likely to contaminate surface water than parent phorate. | epa.govepa.gov |

A significant advancement in predictive toxicology is the development of in vitro platforms that can mimic the complex metabolic reactions of foreign compounds (xenobiotics) in the human body. unito.itnih.gov Researchers have successfully devised a bioelectrochemical platform to study the metabolism of phorate. unito.itnih.govresearchgate.net This system immobilizes human enzymes on an electrode surface to simulate metabolic processes. unito.itacs.org

In one such study, human flavin-containing monooxygenase 1 (hFMO1) and cytochrome P450 3A4 (CYP3A4), two key enzymes in xenobiotic metabolism, were used in a tandem setup. unito.itnih.gov The hFMO1 enzyme initiated the first metabolic step, leading to the formation of phorate sulfoxide. unito.it Subsequently, the system demonstrated the formation of phoratoxon sulfoxide, showcasing the platform's ability to mimic sequential, multi-enzyme metabolic pathways. unito.itnih.gov These bioelectrochemical systems offer a promising tool for rapidly screening the metabolic fate of pesticides like phorate and identifying potentially toxic metabolites without resorting to animal testing. unito.it

Application of Environmental Fate Models (e.g., PRZM, EXAMS) for this compound Transport

Bioremediation Strategies for Phorate-Contaminated Environments Addressing Metabolite Degradation

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up pesticide-contaminated soil and water. plantarchives.orgmdpi.com This strategy utilizes the metabolic capabilities of microorganisms to break down toxic compounds into less harmful substances. plantarchives.orgmdpi.com

Research has focused on isolating and utilizing microbial consortia from phorate-contaminated soils that are capable of degrading the pesticide. researchgate.netsemanticscholar.org Studies have shown that consortia of bacteria, such as Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva, can effectively degrade phorate in soil. researchgate.netsemanticscholar.org In one study, a consortium of these three bacteria achieved over 98% degradation of the parent phorate within 42 days. semanticscholar.org

Crucially, these bioremediation studies also monitor the formation and subsequent degradation of phorate's toxic metabolites. During the bioremediation of phorate, phorate sulfone is formed as an intermediate metabolite. semanticscholar.org The same microbial consortia that degrade the parent compound were also shown to reduce the concentration of phorate sulfone, although the metabolite is more persistent than the parent phorate. semanticscholar.orgresearchgate.net The most effective degradation of both phorate and its sulfone metabolite was observed when a mixed culture of all three bacterial species was used, indicating that microbial consortia can be more robust and efficient than single strains for complete detoxification of contaminated environments. researchgate.netsemanticscholar.org

Table 2: Microbial Degradation of Phorate and its Metabolite Phorate Sulfone

Microbial Consortium Incubation Time (days) Phorate Degradation Rate (%) Phorate Sulfone Concentration (mg/kg) at Day 42 Citation
B. frigoritolerans + B. aerophilus 42 94.09% Not explicitly stated, but higher than the three-bacteria consortium semanticscholar.org
B. aerophilus + P. fulva 42 97.15% Not explicitly stated, but higher than the three-bacteria consortium semanticscholar.org
B. frigoritolerans + P. fulva 42 97.42% Not explicitly stated, but higher than the three-bacteria consortium semanticscholar.org
B. frigoritolerans + B. aerophilus + P. fulva 42 98.31% 1.31 mg/kg (decreased from a peak of 28.61 mg/kg at day 21) semanticscholar.org

Exploration of Indigenous and Engineered Bacterial Communities for Pesticide Biodegradation

Future Research Avenues in this compound Toxicity and Metabolism

The high acute toxicity of phorate is primarily mediated by its oxidized metabolites, including this compound, which are potent acetylcholinesterase inhibitors. researchgate.netfrontiersin.org While acute effects are well-documented, significant knowledge gaps remain concerning the long-term impacts of exposure and the factors influencing individual susceptibility.

Phorate's metabolites, particularly phorate sulfone and this compound, are known to be more persistent in soil than the parent compound. kspsjournal.or.krepa.gov This persistence increases the likelihood of long-term, low-level exposure for organisms in contaminated environments. While chronic exposure to phorate has been associated with health effects such as renal damage, specific research into the sub-chronic and chronic toxicity of this compound is limited. researchgate.net

Future toxicological studies must address this gap by designing experiments that investigate the long-term effects of exposure to these persistent metabolites. Such research is critical for establishing accurate safety guidelines and understanding the full spectrum of risk associated with phorate use. mdpi.com Given that metabolites like phorate sulfone are considered a critical threat due to their persistence and toxicity, long-term studies are essential for a complete safety evaluation. kspsjournal.or.krmdpi.com

Emerging evidence suggests that susceptibility to organophosphate toxicity can be influenced by factors such as gender and age. A study on the acute oral toxicity of phorate oxon (phoratoxon), a closely related metabolite to this compound, provided key insights in this area. researchgate.net

The study in Sprague-Dawley rats found that female rats were more susceptible to phorate oxon than males, exhibiting a lower oral LD50. researchgate.net While females had higher baseline blood cholinesterase levels, their brains were more affected by the compound. researchgate.net The research also noted that younger rats generally had lower blood cholinesterase levels. researchgate.net

These findings for phorate oxon strongly suggest a critical future research avenue for this compound. Investigating whether similar gender- and age-related differences in susceptibility exist for this compound is essential. Given that this compound is an even more potent acetylcholinesterase inhibitor than phoratoxon, understanding these potential differences is paramount for protecting vulnerable populations. frontiersin.org

Table 3: Findings on Gender-Related Susceptibility to Phorate Oxon in Rats

Subject Group Oral LD50 (mg/kg) Key Observation Reference
Male Rats 0.88 More tolerant to phorate oxon despite lower baseline cholinesterase titers. researchgate.net

Q & A

Q. What analytical methods are recommended for detecting Phoratoxon sulfone in environmental samples?

Methodological Answer: this compound, a metabolite of organophosphate pesticides like phorate, is typically analyzed using gas chromatography (GC) coupled with oxidation steps. Key protocols include:

  • Oxidation with m-chloroperbenzoic acid : Converts metabolites into oxygen analogue sulfones for unified detection .
  • Sample Preparation : Use solvent extraction (e.g., acetonitrile) followed by cleanup steps (e.g., solid-phase extraction) to reduce matrix interference.
  • Recovery Rate Optimization : Studies report recovery rates between 74–117%, influenced by oxidation efficiency and instrument calibration. For example, residues in plant tissues require spiked controls to validate recovery .

Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?

Methodological Answer: A robust experimental design includes:

  • Variables : pH (3–9), temperature (4°C–40°C), UV exposure, and microbial activity.
  • Control Groups : Samples without environmental stressors to establish baseline degradation rates.
  • Replication : Triplicate samples per condition to assess variability.
  • Analytical Endpoints : Measure residual concentrations via GC at intervals (e.g., 0, 7, 14 days) .

Q. Example Table: Experimental Parameters

ConditionLevels TestedMeasurement Frequency
pH3, 5, 7, 9Every 24 hours
Temperature4°C, 25°C, 40°CDays 0, 7, 14
UV Exposure0, 5, 10 W/m²Weekly

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates during this compound analysis?

Methodological Answer: Discrepancies often arise from oxidation efficiency or matrix effects. Mitigation strategies include:

  • Method Validation : Compare oxidation agents (e.g., m-chloroperbenzoic acid vs. hydrogen peroxide) to optimize conversion rates.
  • Matrix-Matched Calibration : Use spiked samples with identical environmental matrices to reduce interference.
  • Instrument Calibration : Regularly update calibration curves using certified reference materials .

Q. What statistical approaches are suitable for correlating this compound concentrations with toxicity endpoints?

Methodological Answer:

  • Dose-Response Modeling : Use nonlinear regression (e.g., probit or logit models) to estimate LC50 values in aquatic toxicity studies.
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., pH, coexisting metabolites).
  • Statistical Software : Implement tools like R (drc package) or GraphPad Prism for dose-response curve fitting .

Q. Example Table: Toxicity Data Analysis

SpeciesLC50 (mg/L)95% Confidence Intervalp-value
Daphnia magna0.120.09–0.15<0.001
Danio rerio0.080.06–0.10<0.001

Q. How can researchers address conflicting data on this compound’s environmental persistence?

Methodological Answer: Conflicting persistence data may stem from varying experimental conditions. To reconcile results:

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., half-life in soil vs. water) and assess heterogeneity via I² statistics.
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., OECD guidelines for hydrolysis studies) .

Q. What advanced techniques improve the sensitivity of this compound detection in trace-level analyses?

Methodological Answer:

  • Tandem Mass Spectrometry (GC-MS/MS) : Enhances specificity by isolating fragment ions (e.g., m/z 276 → 96 for this compound).
  • Isotope Dilution : Use deuterated internal standards (e.g., D10-Phoratoxon sulfone) to correct for matrix effects .

Guidelines for Data Presentation

  • Tables : Follow journal standards (e.g., Roman numerals for table numbering, footnotes for abbreviations) .
  • Figures : Use line graphs for degradation kinetics and bar charts for comparative recovery rates. Ensure color accessibility in digital publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.